1-Phenoxypyridin-1-ium represents a specialized class of N-aryloxy pyridinium salts characterized by an oxygen atom bridging a pyridinium ring and a phenyl group. This structural motif confers unique electronic properties, including a polarized quaternary nitrogen and a conjugated system that influences reactivity and binding interactions. As a cationic species, it typically exists as a salt with counterions such as carboxylates or sulfonates, as evidenced by PubChem entries for phenyl pyridin-1-ium-1-carboxylate (CID 10016885, C₁₂H₁₀NO₂⁺
) [1] and phenyl(pyridin-1-ium-1-yl)methanesulfonate (CID 4637444, C₁₂H₁₁NO₃S
) [3]. These compounds occupy a niche in supramolecular chemistry and drug design due to their capacity for π-π stacking, cation-π interactions, and hydrogen bonding. Contemporary research leverages their hybrid aromatic-oxygen linkage for applications ranging from enzyme inhibition to materials science, positioning them as versatile building blocks in multidisciplinary innovation [1] [3] [6].
The systematic naming of 1-phenoxypyridin-1-ium follows IUPAC conventions where "pyridin-1-ium" designates the quaternary nitrogen, and "phenoxy" denotes the aryloxy substituent. This base name is modified by counterion identity (e.g., "carboxylate" or "methanesulfonate"). As illustrated in PubChem, CID 10016885 is termed phenyl pyridin-1-ium-1-carboxylate, while CID 4637444 is phenyl(pyridin-1-ium-1-yl)methanesulfonate [1] [3]. Structurally, these compounds belong to the N-alkoxy pyridinium subclass, distinguished by an ether linkage rather than direct C–N bonds. Key features include:
Table 1: Nomenclature and Structural Variants of 1-Phenoxypyridin-1-ium Derivatives
Systematic Name | Molecular Formula | Counterion Type | Structural Feature |
---|---|---|---|
Phenyl pyridin-1-ium-1-carboxylate | C₁₂H₁₀NO₂⁺ | Carboxylate | Ester-like linkage to pyridinium |
Phenyl(pyridin-1-ium-1-yl)methanesulfonate | C₁₂H₁₁NO₃S | Sulfonate | Methylsulfonyl spacer |
This classification underscores the role of linker chemistry in modulating electronic properties. For instance, the sulfonate variant’s methylene group (–CH₂SO₃⁻
) enhances steric bulk compared to the direct carboxylate linkage, potentially influencing biological target engagement [1] [3].
Pyridinium chemistry originated in the early 20th century with Debus and Radziszewski syntheses, but medicinal applications surged in the 1960s–1980s with N-alkyl pyridinium salts (e.g., pyridostigmine for myasthenia gravis). The incorporation of phenoxy groups marked a shift toward targeted electrophilicity and enzyme inhibition. Seminal work by Horton (1973) demonstrated phenoxy pyridiniums’ utility in nucleophilic substitution reactions, exploiting the pyridinium’s positive charge for carboxylate or sulfonate displacement [4]. This reactivity was harnessed in antineoplastic agents like uracil mustard, where bis(2-chloroethyl)amino groups attached to heterocycles facilitated DNA alkylation [4].
Modern advances focus on Mycobacterium tuberculosis (Mtb) inhibition. Studies reveal that phenoxyl-quinolinyl pyridinium analogs, exemplified by TKI1 (1-(1-((4-(3-Chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
), inhibit thymidylate kinase (TMK) at micromolar concentrations (IC₅₀ = 0.95 μM
). Structural optimization via computational modeling (MM-PBSA, QSAR) yielded derivatives like TKI 13_1 with predicted IC₅₀
values of 9.5 nM. This 100-fold potency increase stems from extended hydrophobic groups occupying the thymidine binding cleft of MtbTMK, validated by crystallography (PDB: 5NRN, 5NR7) [2]. Such innovations underscore the scaffold’s adaptability in overcoming multidrug resistance.
Medicinal Chemistry & Drug Design
Phenoxy pyridiniums are pivotal in targeting nucleotide biosynthesis enzymes. The MtbTMK inhibitors exemplify structure-based optimization: Quinolin-2-yl extensions enhance van der Waals contacts with residues like Phe70 and Tyr39, while the pyridinium cationic center stabilizes phosphate-group interactions. QSAR models (R² = 0.95
) correlate Gibbs free energy with inhibitory potency, enabling virtual screening of 28,900 analogs. Top candidates exhibit nanomolar activity and favorable pharmacokinetics, crucial for penetrating mycobacterial cell walls [2]. Patent literature further highlights analogs in alkylating agents (e.g., nitrogen mustards), where the phenoxy group fine-tunes lipophilicity for tissue-specific delivery [4].
Materials & Agrochemistry
In materials science, sulfonate variants (e.g., CID 4637444) serve as ionic liquid precursors due to their thermal stability and low vapor pressure [3]. Agrochemical patents leverage pyridyl-phenoxy motifs in microbiocides, where halogenated derivatives disrupt fungal cell membranes. For instance, halogen-substituted phenyl groups enhance binding to fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis [5]. Phosphodiesterase inhibitors featuring 1-phenyl-2-pyridinyl
alcohols (e.g., WO2012168226A1) demonstrate anti-inflammatory effects via cAMP modulation, expanding into asthma and COPD therapeutics [6].
Table 2: Multidisciplinary Applications of Phenoxy-Substituted Pyridinium Systems
Application Domain | Representative Compound | Key Mechanism/Target | Innovation |
---|---|---|---|
Tuberculosis Therapeutics | TKI1 (phenoxylquinolin-2-yl pyridinium analog) | Thymidylate kinase (TMK) inhibition | Nanomolar predicted IC₅₀ via hydrophobic extension |
Anticancer Agents | Uracil mustard derivatives | DNA alkylation | Phenoxy-linked nitrogen mustard prodrugs |
Agrochemicals | Halogenated pyridyl-phenoxy compounds | Fungal cytochrome P450 inhibition | Enhanced crop protection specificity |
Phosphodiesterase Inhibitors | 1-(3,5-Dichloropyridin-4-yl)-2-phenyl alcohols | PDE4 enzyme inhibition | Treatment of airway obstruction disorders |
Synthetic Methodology
Recent patents (e.g., WO2012168226A1) detail novel routes to 1-phenyl-2-pyridinyl
alcohols via N-oxide intermediates, using reagents like ethyl acetate/4-dimethylaminopyridine for esterification [6]. These methods enable scalable production of chiral variants, critical for enantioselective applications.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: